molecular formula C22H15FN4O3S B14122622 N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14122622
M. Wt: 434.4 g/mol
InChI Key: CMFWLPPGIYKPJD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core modified with a 4-fluorobenzyl group at position 3 and an acetamide linker substituted with a 3-cyanophenyl moiety.

Properties

Molecular Formula

C22H15FN4O3S

Molecular Weight

434.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H15FN4O3S/c23-16-6-4-14(5-7-16)12-27-21(29)20-18(8-9-31-20)26(22(27)30)13-19(28)25-17-3-1-2-15(10-17)11-24/h1-10H,12-13H2,(H,25,28)

InChI Key

CMFWLPPGIYKPJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorobenzyl group and the cyanophenyl moiety. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Physicochemical Properties Reference ID
N-(3-Cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)acetamide (Target) Thieno[3,2-d]pyrimidine 3-Cyanophenyl acetamide, 4-fluorobenzyl Kinase inhibition (hypothesized) Not explicitly reported N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-acetamide 3,4-Dichlorophenyl, thiazol Antimicrobial, ligand coordination MP: 459–461 K; Crystalline
N-(4-Methyl-3-(pyrimido[4,5-d]pyrimidin-yl)phenyl)-benzodiazepine-carboxamide (Compound 11f) Pyrimido[4,5-d]pyrimidine Benzodiazepine-carboxamide, methylpyridinyl Anticancer (kinase-targeted) Not reported
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-cyclopenta[d]pyrimidine-carboxamide (Compound 49) Cyclopenta[d]pyrimidine 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl Not specified (likely kinase inhibition) Synthetic intermediate
2-(Pyrazolo[4,3-c]benzothiazin-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-Fluorobenzyl, dimethyl-dioxo group Anti-inflammatory, analgesic Crystalline; MP: >250°C

Key Findings:

Core Structure Influence: The thieno[3,2-d]pyrimidine core in the target compound offers planar aromaticity comparable to pyrimido[4,5-d]pyrimidine (Compound 11f, ) and cyclopenta[d]pyrimidine (Compound 49, ), which are associated with kinase inhibition. However, the thieno-fused system may enhance metabolic stability over benzodiazepine-based analogs due to reduced π-stacking susceptibility .

The 4-fluorobenzyl moiety at position 3 enhances lipophilicity, similar to 2,4-difluorobenzyl in Compound 49 , which may improve blood-brain barrier penetration relative to non-halogenated analogs.

Biological Activity: While direct activity data for the target compound are unavailable, structurally related pyrimidine derivatives (e.g., Compound 11f ) exhibit nanomolar IC₅₀ values against kinases like EGFR and VEGFR2. The acetamide linker in the target compound may mimic ATP’s adenine binding, a feature shared with Compound 49 .

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